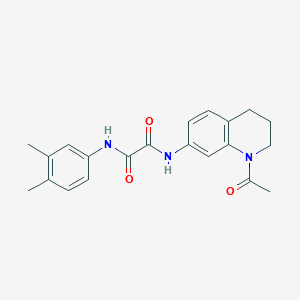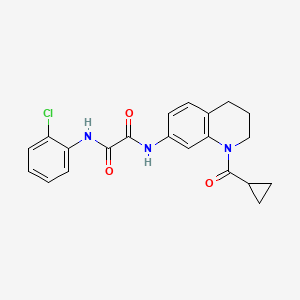
N-(2-methoxyethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide, also known as N-MEOA or MEOA, is a synthetic compound used in scientific research. It is a derivative of the amino acid L-tryptophan and is used in various experiments to study the effects of compounds on biochemical and physiological processes. MEOA has been found to be useful in a variety of applications, including as a potential therapeutic agent for neurological disorders, as a substrate for enzymatic reactions, and as a tool for studying protein-protein interactions.
作用機序
MEOA acts as an inhibitor of the enzyme tryptophan hydroxylase, which is responsible for the production of serotonin. When MEOA binds to the active site of the enzyme, it prevents the enzyme from converting tryptophan into serotonin. This inhibition of serotonin production leads to a decrease in the levels of serotonin in the brain, which can have an effect on mood and behavior.
Biochemical and Physiological Effects
MEOA has been found to have a variety of biochemical and physiological effects. In animal studies, MEOA has been found to modulate the levels of serotonin, dopamine, and norepinephrine in the brain. It has also been found to have effects on the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the regulation of stress and other physiological processes. In addition, MEOA has been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
MEOA is a useful tool for laboratory experiments due to its ability to inhibit the enzyme tryptophan hydroxylase and modulate the levels of various neurotransmitters in the brain. It is also relatively easy to synthesize and is relatively stable in solution. However, MEOA has some limitations for laboratory experiments, such as its short half-life and its potential toxicity at high concentrations.
将来の方向性
There are a number of potential future directions for research on MEOA. These include further investigations into its potential therapeutic applications, such as its use as a treatment for neurological disorders, as well as its potential use as a tool for studying protein-protein interactions. In addition, further research into the biochemical and physiological effects of MEOA could lead to the development of more effective therapeutic agents. Finally, further research into the synthesis of MEOA could lead to improved methods for synthesizing the compound.
合成法
MEOA can be synthesized from L-tryptophan using a variety of methods. One of the most common methods is the “Friedel-Crafts” reaction, which involves the reaction of L-tryptophan with benzene and an acid catalyst. This method yields an intermediate product, which is then reacted with ethylene oxide to yield MEOA. Other methods of synthesis include the use of formaldehyde and an aqueous solution of sodium hydroxide.
科学的研究の応用
MEOA has been used in a variety of scientific research applications. It has been used as a substrate for enzymatic reactions, as a tool for studying protein-protein interactions, and as a potential therapeutic agent for neurological disorders. In addition, MEOA has been used to study the effects of compounds on biochemical and physiological processes.
特性
IUPAC Name |
N-(2-methoxyethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-18-8-7-15-14(17)10-12-9-13(19-16-12)11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQGGRHZIJIBKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=NOC(=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B6513264.png)



![3-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea](/img/structure/B6513280.png)
![4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[2-(dimethylamino)ethyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one](/img/structure/B6513281.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B6513303.png)
![2-[8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide](/img/structure/B6513311.png)
![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide](/img/structure/B6513317.png)
![N-(3-chlorophenyl)-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide](/img/structure/B6513320.png)
![2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6513327.png)
![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B6513330.png)
![3-methyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-1,2-oxazole-5-carboxamide](/img/structure/B6513340.png)